

An In-depth Technical Guide to 3-Ethylcyclopentanone (C₇H₁₂O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethylcyclopentanone

Cat. No.: B081463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylcyclopentanone is a cyclic ketone with the molecular formula C₇H₁₂O. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and fragrance industries. This document provides a comprehensive technical overview of **3-Ethylcyclopentanone**, including its physicochemical properties, spectroscopic data, synthesis protocols, analytical methods, and safety information. The information is structured to be a practical resource for laboratory and development applications.

Physicochemical Properties

3-Ethylcyclopentanone is a flammable liquid that is soluble in water.^[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O	Cheméo
Molecular Weight	112.17 g/mol	PubChem
CAS Number	10264-55-8	NIST
Appearance	Clear colorless to pale yellow liquid	Thermo Fisher
Boiling Point	171 °C	ChemicalBook
Melting Point	150 °C	ChemicalBook
Density	0.9015 g/cm ³ (at 425 °C)	ChemicalBook
Flash Point	31 °C (88 °F)	ChemicalBook
Refractive Index	1.4375-1.4405 @ 20 °C	Thermo Fisher
Water Solubility	Soluble	Fisher Scientific
logP (Octanol/Water)	1.766 (Calculated)	Cheméo
InChI Key	XERALSLWOPMNRJ-UHFFFAOYSA-N	NIST

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Ethylcyclopentanone**. Below are key spectroscopic data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data provides insight into the molecular structure. The following are predicted chemical shifts:

¹H NMR (Predicted)

- A detailed ¹H NMR spectrum would show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone ring.

¹³C NMR (Predicted)

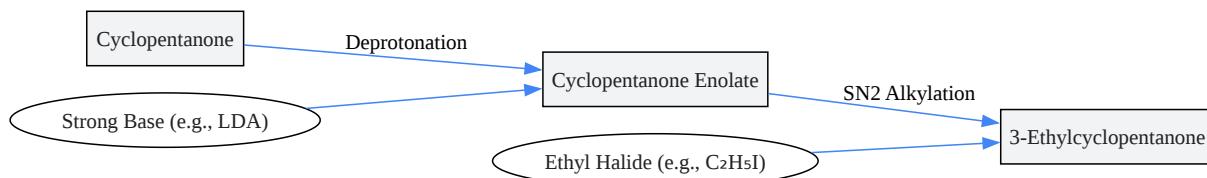
- The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **3-Ethylcyclopentanone** shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Interpretation
~1750	C=O (carbonyl) stretch
~2960	C-H (alkane) stretch

Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) data is available from the NIST database.

m/z	Interpretation
112	Molecular ion [M] ⁺
83	[M - C ₂ H ₅] ⁺
55	Further fragmentation

Synthesis and Reactivity

3-Ethylcyclopentanone can be synthesized through the alkylation of cyclopentanone. A common method involves the formation of a cyclopentanone enolate followed by reaction with an ethyl halide.

Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Caption: Logical flow of the synthesis of **3-Ethylcyclopentanone**.

Applications

3-Ethylcyclopentanone is utilized in several fields:

- Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds.[\[1\]](#)
- Chemical Reagent: Used in various organic reactions.[\[1\]](#)
- Semiochemical: It has been identified as a semiochemical (a chemical involved in communication) for the ferret (*Mustela putorius furo*).

Safety and Toxicology

3-Ethylcyclopentanone is classified as a flammable liquid and vapor.[\[2\]](#) Appropriate safety precautions should be taken when handling this compound.

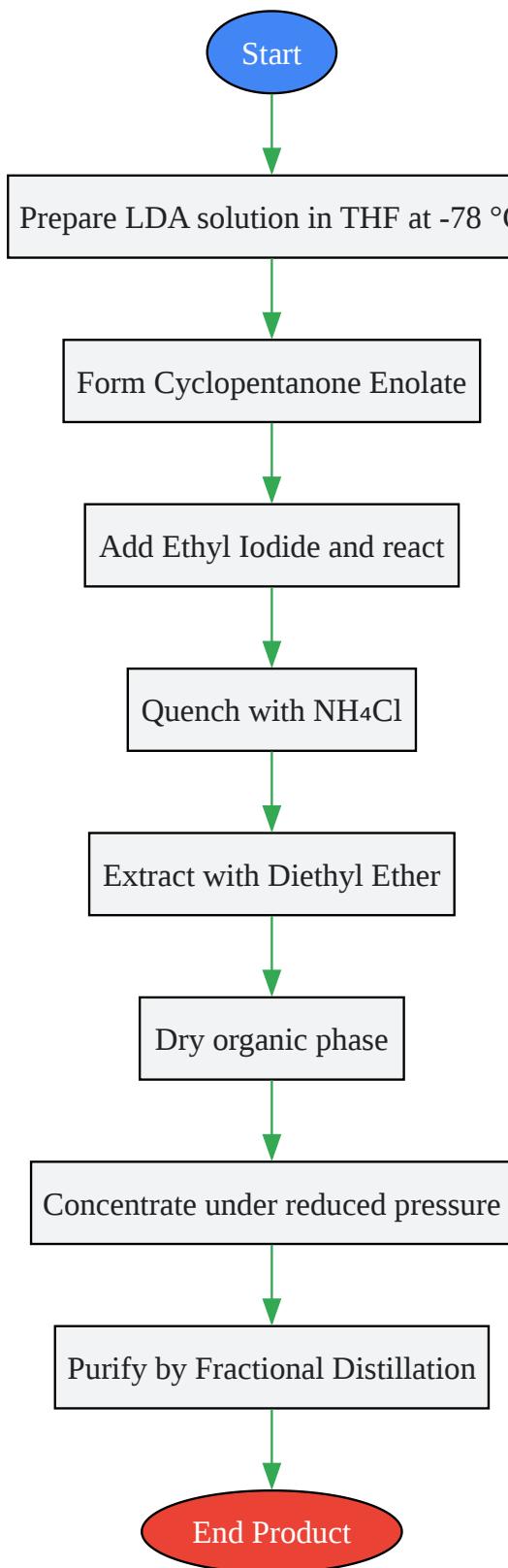
Hazard Class	GHS Classification
Flammable liquids	H226: Flammable liquid and vapor

Experimental Protocols

Synthesis of 3-Ethylcyclopentanone via Enolate Alkylation

This protocol describes a general procedure for the alkylation of cyclopentanone.

Materials:


- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Cyclopentanone
- Ethyl iodide (C_2H_5I)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Diethyl ether
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
- Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-BuLi to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).
- Add cyclopentanone dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
- Add ethyl iodide to the enolate solution and allow the reaction to warm to room temperature overnight.
- Quench the reaction by adding saturated aqueous NH_4Cl .

- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain **3-Ethylcyclopentanone**.

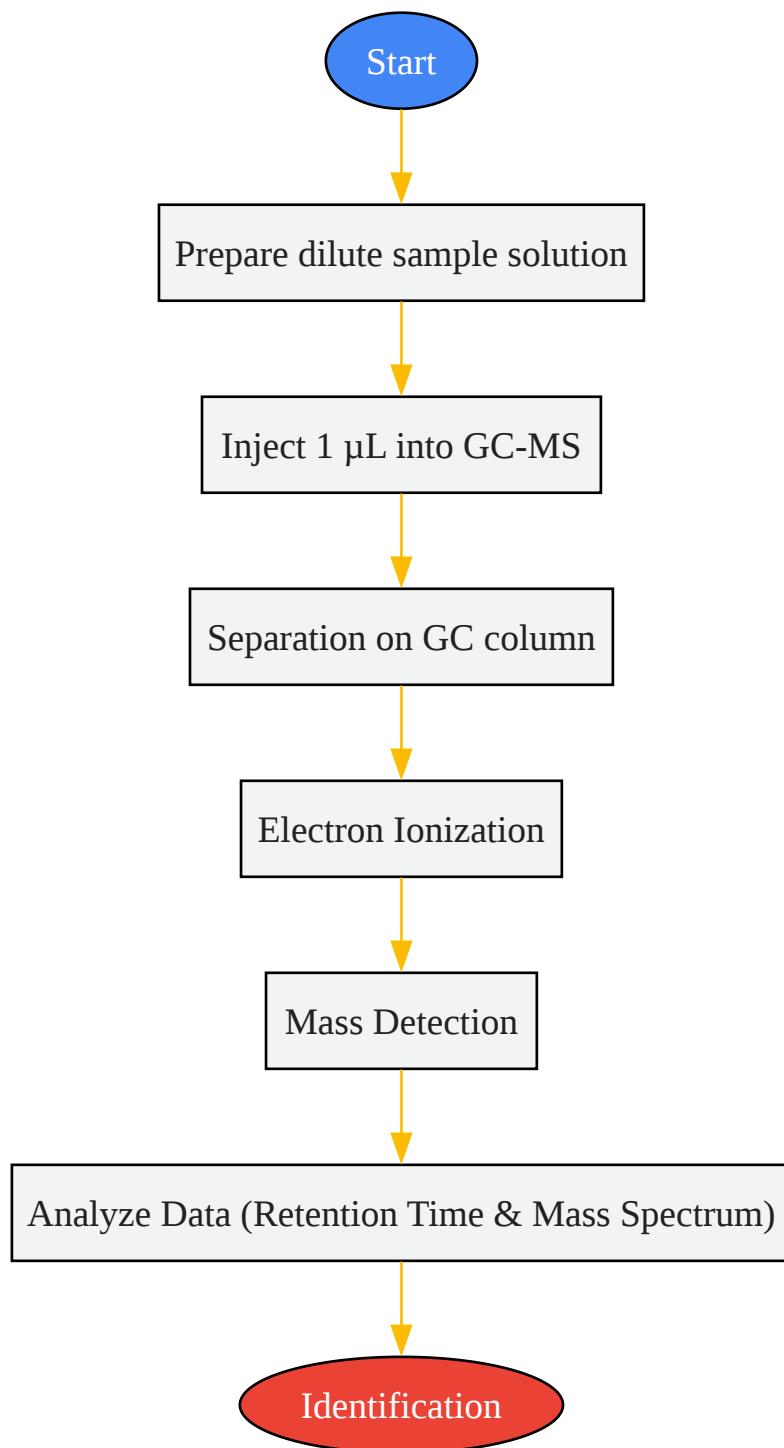
Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-Ethylcyclopentanone**.

GC-MS Analysis of 3-Ethylcyclopentanone

This protocol provides a general method for the analysis of **3-Ethylcyclopentanone**.


Instrumentation:

- Gas chromatograph with a mass spectrometer detector (GC-MS).
- Capillary column (e.g., HP-5MS, 30 m x 0.250 mm x 0.25 μ m).

Procedure:

- Sample Preparation: Prepare a dilute solution of **3-Ethylcyclopentanone** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- GC-MS Parameters:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 70 °C, ramp up to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Ion Source Temperature: 230 °C
 - MS Scan Range: 50-650 amu.
- Injection: Inject a 1 μ L aliquot of the prepared sample.
- Data Analysis: Identify the **3-Ethylcyclopentanone** peak by its retention time and compare the resulting mass spectrum with a reference library (e.g., NIST).

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of **3-Ethylcyclopentanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentenone synthesis [organic-chemistry.org]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylcyclopentanone (C₇H₁₂O)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081463#3-ethylcyclopentanone-molecular-formula-c7h12o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com